Isoxazole vs. Isothiazole Potency in RTK Inhibition
The 3-amino-benzo[d]isoxazole core, exemplified by 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine, demonstrates superior inhibitory potency against VEGFR-2 and PDGFR-β compared to its 3-amino-benzo[d]isothiazole counterpart. A benchmark compound (1) with a 5-chloro-3-amino-benzo[d]isoxazole moiety achieved an IC₅₀ of 11 nM against VEGFR-2, whereas the corresponding benzo[d]isothiazole scaffold showed an IC₅₀ of 87 nM, representing a 7.9-fold loss in potency [1].
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (Benchmark 5-chloro-3-amino-benzo[d]isoxazole derivative) |
| Comparator Or Baseline | IC₅₀ = 87 nM (Corresponding 3-amino-benzo[d]isothiazole derivative) |
| Quantified Difference | 7.9-fold greater potency for the isoxazole-based scaffold |
| Conditions | In vitro enzymatic kinase assay, VEGFR-2, ATP concentration at Km |
Why This Matters
This quantifies the critical electronic contribution of the heteroatom, proving that the isoxazole ring is not a generic heterocycle but a key pharmacophoric element for RTK programs.
- [1] ACS Publications. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(4), 897-908. doi:10.1021/jm701096v View Source
